molecular formula C33H53NO7 B120959 Yibeinoside B CAS No. 150134-44-4

Yibeinoside B

Cat. No. B120959
M. Wt: 575.8 g/mol
InChI Key: BSSXNTZKMOAXRA-MXXYQIINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Yibeinoside B is a natural product that has been isolated from the roots of the Yibeinong plant. It belongs to the family of triterpenoids and has been found to have various biological activities.

Scientific Research Applications

LC–MS/MS Analysis in Traditional Chinese Medicine

Yibeinoside B, along with other steroidal alkaloids, has been identified as a key compound in distinguishing between different species of Fritillaria, a traditional Chinese medicine used for treating cough and phlegm. Advanced techniques like ultra-high-performance liquid chromatography–electrospray ionization–tandem mass spectrometry (UPLC–ESI–MS/MS) have been developed to quantify these alkaloids, including yibeinoside B, for quality control and authentication purposes in traditional Chinese medicine (Zhu et al., 2023).

Biological Activities in Salvia Species

While not directly focused on Yibeinoside B, research into the constituents of Salvia species, which are known for their medicinal properties, includes the study of similar compounds. This research explores the biological activities of these compounds, contributing to a broader understanding of the pharmacological potential of natural products, including those related to Yibeinoside B (Wu et al., 2012).

Network Pharmacology in Traditional Chinese Medicine

In the realm of traditional Chinese medicine, network pharmacology-based studies, such as those examining the Yiganling capsule for Hepatitis B treatment, involve the identification and analysis of active compounds, which could potentially include Yibeinoside B or related compounds. These studies aim to understand the multi-target, multi-pharmacological effects of herbal medicines (Lu et al., 2020).

properties

CAS RN

150134-44-4

Product Name

Yibeinoside B

Molecular Formula

C33H53NO7

Molecular Weight

575.8 g/mol

IUPAC Name

(1R,2S,6S,9S,10R,11R,14S,15S,18S,20S,23R,24S)-6,10,23-trimethyl-20-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one

InChI

InChI=1S/C33H53NO7/c1-16-4-7-26-17(2)19-5-6-20-21(23(19)14-34(26)13-16)11-24-22(20)12-27(36)25-10-18(8-9-33(24,25)3)40-32-31(39)30(38)29(37)28(15-35)41-32/h16-26,28-32,35,37-39H,4-15H2,1-3H3/t16-,17+,18-,19-,20+,21+,22-,23+,24-,25+,26-,28+,29+,30-,31+,32+,33+/m0/s1

InChI Key

BSSXNTZKMOAXRA-MXXYQIINSA-N

Isomeric SMILES

C[C@H]1CC[C@H]2[C@@H]([C@@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C

SMILES

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)C

Canonical SMILES

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)C

synonyms

yibeinoside B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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